Enhanced Potency as a Pre-mRNA Splicing Modulator: RECTAS vs. Kinetin in IKBKAP Reporter Assay
In a head-to-head comparison using a HeLa cell line expressing an IKBKAP-FD splicing reporter, 2-Chloro-N6-furfuryladenine (RECTAS) at a concentration of 2 µM produced an effect on splicing correction that was equivalent to that of kinetin at a concentration of 50 µM . This represents a 25-fold increase in potency for the target compound relative to the parent molecule kinetin, a significant and quantifiable differentiator for studies focused on pre-mRNA splicing modulation [1].
| Evidence Dimension | Potency in correcting aberrant IKBKAP pre-mRNA splicing (exon 20 inclusion) |
|---|---|
| Target Compound Data | 2 µM (RECTAS; 2-Chloro-N6-furfuryladenine) |
| Comparator Or Baseline | 50 µM (Kinetin; N6-furfuryladenine) |
| Quantified Difference | 25-fold greater potency (lower concentration required for equivalent effect) |
| Conditions | HeLa cells expressing an IKBKAP-FD reporter gene |
Why This Matters
This 25-fold potency advantage directly informs compound selection for RNA splicing research, allowing lower dosing, potentially reducing off-target effects, and providing a more sensitive probe for mechanistic studies.
- [1] Yoshida, M., Kataoka, N., Miyauchi, K., Ohe, K., Iida, K., Yoshida, S., ... & Hagiwara, M. (2015). Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia. Proceedings of the National Academy of Sciences, 112(9), 2764-2769. View Source
